molecular formula C8H7F3O B2460408 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2503208-69-1

1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2460408
CAS No.: 2503208-69-1
M. Wt: 176.138
InChI Key: LEGOOXRDEIHWSZ-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Scaffolds in Bioisosteric Replacement

The evolution of bioisosteric replacement strategies has been driven by the need to overcome limitations inherent to aromatic systems. Traditional phenyl rings, while pharmacologically versatile, often impart high lipophilicity (logP > 3) and poor aqueous solubility (<50 μg/mL). The seminal 2012 Pfizer study demonstrating bicyclo[1.1.1]pentane's successful replacement of para-substituted phenyl rings in γ-secretase inhibitors marked a turning point, with the bioisostere showing 15× improved solubility and reduced CYP450 metabolism.

Subsequent work expanded the bioisosteric toolkit through systematic exploration of:

  • Bicyclo[2.2.2]octanes : Demonstrated improved metabolic stability in kinase inhibitors but faced synthetic complexity challenges
  • Cubanes : Showed exceptional thermal stability but limited commercial adoption due to difficult functionalization
  • 2-Oxabicyclo[2.1.1]hexanes : Emerged as geometrically optimal for ortho-substitution mimicry with oxygen-enhanced polarity

Crystallographic analyses revealed key geometric parameters enabling successful phenyl replacement:

Parameter Ortho-Phenyl 2-Oxabicyclo[2.1.1]hexane
Interatomic Distance 2.48 Å 2.51 Å
Bond Angle 120° 116°
Torsional Freedom 30° 28°

This structural congruence enables target binding while modifying electronic properties through oxygen incorporation and fluorinated substituents.

Emergence of 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane as a Key Structural Motif

The specific derivative this compound (CAS 2503208-69-1) combines three critical design elements:

  • Ethynyl Group : Provides click chemistry handle for modular derivatization
  • Trifluoromethyl Moiety : Enhances metabolic stability (t₁/₂ > 6h in human microsomes)
  • Oxygen Bridge : Lowers cLogP by 1.2 units vs phenyl analogs

Synthetic advancements enabled its practical application:

Table 1: Synthetic Routes to this compound

Method Yield (%) Key Advantage Citation
Iodocyclization 78 Scalable to 100g batches
Photocycloaddition 82 Diastereoselective control
Phosphine Catalysis 91 Ambient temperature conditions

The compound's versatility is demonstrated in:

  • Agrochemicals : Maintained fungicidal activity of boscalid analogs while increasing water solubility from 2.1 mg/L to 18.7 mg/L
  • Kinase Inhibitors : Improved membrane permeability (Papp > 20 × 10⁻⁶ cm/s) in imatinib derivatives
  • PET Tracers : Ethynyl group enabled rapid ¹⁸F-radiolabeling for CNS targeting

Recent computational studies using density functional theory (DFT) at the B3LYP/6-311++G** level reveal the compound's electrostatic potential maps closely match those of ortho-CF₃-phenyl groups (RMSD = 0.012 eV), explaining its successful bioisosteric applications. The strategic placement of electronegative atoms creates dipole moments (2.1 D) that enhance interactions with polar binding pockets while maintaining hydrophobic surface area (85 Ų vs 89 Ų for phenyl).

Properties

IUPAC Name

1-ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-2-7-3-6(4-7,5-12-7)8(9,10)11/h1H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGOOXRDEIHWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)(CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Formation

The oxabicyclo[2.1.1]hexane scaffold is constructed via a photochemical [2+2] cycloaddition between methylenecyclobutane derivatives and ketene intermediates. A seminal approach employs dichlorinated ketenes generated in situ from α,α-dichloroesters under blue LED irradiation (λ = 400 nm) with 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) as a photoredox catalyst. The reaction proceeds via a double strain-release mechanism, where both the ketene and methylenecyclobutane contribute to lowering activation barriers (Fig. 1A).

Key Conditions:

  • Catalyst: 4CzIPN (2 mol%)
  • Solvent: Dichloromethane (DCM)
  • Light Source: 30 W blue LED array
  • Temperature: 27–33°C
  • Yield: 67–86% for bicyclic intermediates.

Ethynyl Group Introduction

Post-cycloaddition, the ethynyl group is installed via Sonogashira coupling using a palladium-copper catalytic system. A halogenated intermediate (e.g., 4-iodo-2-oxabicyclo[2.1.1]hexane) reacts with trimethylsilylacetylene (TMSA), followed by desilylation with K₂CO₃/MeOH.

Optimization Data:

Step Catalyst System Yield (%)
Iodination I₂, Ag₃PO₄ 85
Sonogashira Coupling Pd(PPh₃)₄, CuI, PPh₃ 78
Desilylation K₂CO₃, MeOH 92

Iodocyclization of Fluorinated Precursors

Synthesis of 3-Hydroxymethylenecyclobutanes

The iodocyclization route begins with fluorinated 3-hydroxymethylenecyclobutanes, synthesized via Knoevenagel condensation between cyclobutanone and trifluoromethylacetic acid derivatives. Subsequent iodocyclization with I₂ and AgOTf forms the 2-oxabicyclo[2.1.1]hexane core.

Reaction Scheme:

  • Cyclobutanone + CF₃CO₂Et → 3-Hydroxymethylenecyclobutane (72% yield).
  • Iodocyclization: I₂ (1.2 eq), AgOTf (0.2 eq), DCM, 0°C → 4-Trifluoromethyl-2-oxabicyclo[2.1.1]hexane (58% yield).

Alkynylation via Nucleophilic Substitution

The iodinated intermediate undergoes alkynylation using lithium acetylide or a copper-mediated cross-coupling. Optimal results are achieved with LiC≡CSiMe₃ in THF at −78°C, yielding the ethynyl product after desilylation.

Comparative Alkynylation Methods:

Reagent Solvent Temperature Yield (%)
LiC≡CSiMe₃ THF −78°C 81
CuI, Pd(PPh₃)₂Cl₂ DMF 80°C 65

Thermal [2+2] Cycloaddition Approaches

Traditional Thermal Methods

Early syntheses relied on thermal [2+2] cycloadditions between 3-methylbicyclo[1.1.0]butanecarbonitrile and electron-deficient olefins (e.g., maleonitrile). Conducted at 150–200°C without catalysts, these methods suffer from low regioselectivity (<50%) and side product formation.

Limitations:

  • High energy input required.
  • Competing retro-Diels-Alder reactions.
  • Limited functional group tolerance.

Modern Catalytic Variations

Recent advances employ Lewis acids (e.g., TiCl₄) to lower reaction temperatures (80–100°C) and improve yields (up to 68%). However, scalability remains challenging due to catalyst loading (10–20 mol%).

Mechanistic and Computational Insights

Strain Energy Calculations

Density functional theory (DFT) studies reveal the oxabicyclo[2.1.1]hexane core has a strain energy of 28.5 kcal/mol, facilitating ring-opening reactions but stabilizing the bicyclic structure during synthesis. The trifluoromethyl group reduces electron density at C4, enhancing electrophilic substitution reactivity.

Regioselectivity in Photocycloaddition

Computational models indicate that the dichlorinated ketene intermediate adopts a diradical triplet state under irradiation, favoring attack at the methylenecyclobutane’s exo-face. This selectivity ensures >90% regiopurity in the photochemical route.

Industrial Scalability and Challenges

Gram-Scale Synthesis

The iodocyclization route has been demonstrated at gram-scale (5–10 g batches) with consistent yields (55–60%). Key challenges include:

  • Purification of iodinated intermediates via column chromatography.
  • Handling moisture-sensitive alkynylation reagents.

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group participates in regioselective [3+2] cycloadditions, particularly with azides under copper-catalyzed "click chemistry" conditions. This reaction forms triazole-linked derivatives with potential pharmaceutical applications. Gold(I)-catalyzed cycloisomerization also occurs, leveraging alkyne activation to generate fused bicyclic systems .

Key Reaction Data:

Reaction TypeConditionsProductYieldSource
Huisgen CycloadditionCuSO₄, sodium ascorbate, RTTriazole-functionalized bicyclic78-92%
Gold(I)-CatalyzedPh₃PAuCl/AgSbF₆, CH₂Cl₂, 40°CFused tricyclic derivatives65%

Electrophilic Additions

The electron-deficient ethynyl moiety undergoes hydrohalogenation selectively. In HCl-saturated THF, anti-Markovnikov addition produces (Z)-1-chloro-1-trifluoromethyl-substituted alkenes due to steric shielding from the bicyclic framework .

Mechanistic Pathway:

  • Protonation at β-carbon of alkyne

  • Chloride attack from less hindered face

  • Stabilization by CF₃ group through -I effect

Cross-Coupling Reactions

Palladium-mediated Sonogashira couplings enable aryl/heteroaryl diversification. The reaction tolerates electron-withdrawing substituents on aryl halides but requires careful temperature control (60-80°C) to prevent bicyclic ring degradation .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: THF/H₂O (4:1)

Ring-Opening Transformations

Acid-mediated ring-opening occurs via protonation at the oxygen atom, followed by C-O bond cleavage. This generates linear dienes with retained trifluoromethyl groups, useful in Diels-Alder reactions .

Example:

text
1-Ethynyl-4-CF₃-2-oxabicyclo[2.1.1]hexane + H₂SO₄ (cat.) → 1,5-hexadiene derivative[7]

Functional Group Interconversions

The trifluoromethyl group directs electrophilic aromatic substitution (when aromatic systems are present) but remains inert under most conditions. Neighboring group participation by the oxygen atom facilitates epoxidation of derived alkenes .

Comparative Reactivity:

PositionReactivityRationale
Ethynyl terminusHigh (sp-hybridized C)Electron deficiency from CF₃
Bridgehead C-HModerate (strain-enhanced)Angle strain (≈90°)
Oxygen atomNucleophilicLone pair availability

Polymerization Behavior

Radical polymerization initiated by AIBN yields polymers with glass transition temperatures (Tg) ~145°C. The rigid bicyclic structure enhances thermal stability compared to linear analogs .

Material Properties:

PropertyValue
Tₘ (DSC)228°C
Decomposition Temp (TGA)310°C (5% weight loss)
SolubilityDMSO > DMF > THF

This compound's unique reactivity profile makes it valuable for designing bioactive molecules, advanced materials, and mechanistic studies of strained systems. Recent advances in iodocyclization methodologies have improved synthetic accessibility, though challenges remain in controlling stereochemistry during [2+2] photocycloadditions . Further research is needed to explore enantioselective transformations and in vivo stability of derived products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane. For instance, derivatives containing trifluoromethyl groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of this compound into drug design may enhance the efficacy of existing anticancer agents.

Antidiabetic Properties
In addition to its anticancer potential, this compound has been explored for its antidiabetic effects. Research indicates that similar structures can modulate glucose metabolism and insulin sensitivity, suggesting that this compound may have therapeutic applications in managing diabetes .

Materials Science

Fluorinated Polymers
The unique trifluoromethyl group in this compound makes it an attractive monomer for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers can be utilized in coatings, adhesives, and other industrial applications where durability is crucial.

Synthetic Applications

Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds. Its unique structure allows for various functionalization reactions that can lead to the development of new materials or pharmaceuticals.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives of this compound .
Study BAntidiabetic EffectsShowed improved insulin sensitivity in animal models when using compounds related to this bicyclic structure .
Study CPolymer DevelopmentDeveloped a new class of fluorinated polymers exhibiting superior thermal stability and chemical resistance attributed to the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with specific molecular targets. The ethynyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s high reactivity suggests it can form stable complexes with proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:
  • Ethynyl vs. Halogenated Substituents : The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas iodomethyl or bromomethyl groups participate in nucleophilic substitutions .
  • Trifluoromethyl vs. Other Fluorinated Groups: -CF₃ provides greater metabolic stability and lipophilicity compared to -CHF₂ or non-fluorinated groups, critical for blood-brain barrier penetration in neuropharmacology .
  • Oxabicyclo vs. Azabicyclo Cores : The oxygen atom in oxabicyclo systems reduces basicity, improving solubility, while azabicyclo analogs may enhance target binding via hydrogen bonding .

Solubility and Bioavailability

Table 2: Solubility Enhancements via Bicyclic Scaffolds (Data from )
Compound (Modified vs. Parent) Parent Solubility (µM) Modified Solubility (µM)
Fluxapyroxad (ortho-phenyl → oxabicyclo) 25 155
Boscalid (ortho-phenyl → oxabicyclo) 11 152

1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is expected to follow this trend, with solubility exceeding traditional aromatic analogs due to reduced crystallinity and increased polarity from the oxygen atom .

Metabolic Stability and Reactivity

  • Metabolic Stability : The trifluoromethyl group resists oxidative degradation, while the saturated bicyclic core reduces ring strain compared to cubanes, further enhancing stability .
  • Reactivity : The ethynyl group facilitates modular derivatization, contrasting with halogenated analogs (e.g., iodomethyl) that undergo substitution but lack versatility for click chemistry .

Biological Activity

1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its bicyclic structure, combined with the ethynyl and trifluoromethyl groups, suggests a range of possible interactions with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The compound features a bicyclic framework that contributes to its conformational rigidity and metabolic stability. The presence of the trifluoromethyl group enhances lipophilicity, which can influence biological activity by affecting membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many bicyclic compounds have shown effectiveness against bacterial strains, potentially due to their ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Some derivatives in this chemical class have been linked to inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit specific enzymes, such as myeloperoxidase and various kinases.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Studies : Research published in the Journal of Medicinal Chemistry demonstrated that certain oxabicyclo derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the bicyclic structure can enhance efficacy against resistant strains .
  • Anticancer Activity : A study in Cancer Research highlighted a series of trifluoromethyl-substituted compounds that showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Enzyme Inhibition : A recent paper detailed the synthesis of various 2-oxabicyclo compounds and their evaluation as myeloperoxidase inhibitors. These findings indicate that structural modifications can lead to increased potency against specific enzyme targets, which is critical for therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential antimicrobial
Trifluoromethyl-substituted bicyclic analogsAnticancer (apoptosis induction)
2-Oxabicyclo derivativesMyeloperoxidase inhibition

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
CyclopropanationRh₂(OAc)₄, diazo compound55–65
TrifluoromethylationTMSCF₃, TBAF, THF, 0°C to RT70–80
EthynylationPd(PPh₃)₄, TMS-acetylene, CuI60–75

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify bicyclic protons (δ 1.5–3.0 ppm for bridgehead H) and ethynyl protons (sharp singlet near δ 2.5–3.0 ppm). Trifluoromethyl groups show a distinct ¹⁹F signal at δ -60 to -70 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic core .
  • X-ray Crystallography : Critical for confirming the bicyclo[2.1.1]hexane geometry and substituent positions. Crystallize in hexane/ethyl acetate .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₈H₇F₃O) and fragmentation patterns .

Advanced: How can reaction yields be optimized for introducing the ethynyl group without ring strain-induced decomposition?

Methodological Answer:

  • Solvent Selection : Use non-polar solvents (hexane, toluene) to stabilize the strained bicyclic system during coupling .
  • Catalyst System : Employ Pd₂(dba)₃ with bulky ligands (XPhos) to enhance selectivity and reduce side reactions .
  • Temperature Control : Perform reactions at -20°C to 0°C to minimize thermal decomposition .
  • In Situ Monitoring : Use FTIR to track alkyne incorporation (C≡C stretch ~2100 cm⁻¹) and adjust reaction time dynamically .

Critical Data:

  • Yield Improvement : From 45% (RT, THF) to 75% (0°C, toluene) .
  • Side Products : <5% bicyclic ring-opening byproducts under optimized conditions .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G** to model transition states and predict regioselectivity. The ethynyl group acts as a dienophile, with computed activation energies ~20 kcal/mol .
  • NBO Analysis : Evaluate orbital interactions between the ethynyl π-system and diene HOMO .
  • MD Simulations : Assess solvent effects (e.g., THF vs. DCM) on reaction kinetics .

Key Finding:

  • The trifluoromethyl group increases electrophilicity of the ethynyl moiety, accelerating Diels-Alder reactions by 30% compared to non-fluorinated analogs .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C under inert gas (Ar/N₂) to prevent oxidation of the ethynyl group .
    • Solvent : Store in dry hexane or toluene; avoid protic solvents (e.g., MeOH) to prevent ring-opening .
  • Stability Monitoring :
    • Periodic ¹H NMR checks (every 2 weeks) to detect decomposition (e.g., new peaks at δ 4.5–5.5 ppm indicating ring-opened products) .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Case Study : If NMR suggests axial CF₃, but X-ray shows equatorial positioning:
    • VT-NMR : Conduct variable-temperature NMR to assess conformational dynamics (ΔG‡ for CF₃ rotation ~10 kcal/mol) .
    • DFT Conformational Analysis : Compare computed chemical shifts for axial/equatorial models .
    • Crystallographic Re-refinement : Check for disorder in the crystal structure .

Resolution Example:

  • A 2023 study resolved similar discrepancies by identifying a low-energy CF₃ rotamer that aligns with NMR data but is averaged in solution .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (ethynyl groups are reactive) .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile byproducts (e.g., trifluoromethyl ketones) .
  • Waste Disposal : Quench ethynyl residues with Cu(I) salts in MeOH before disposal to prevent exothermic decomposition .

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